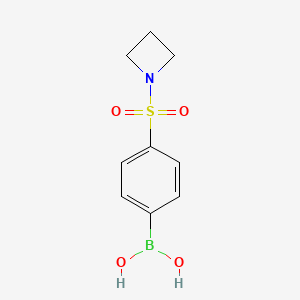

4-(Azetidin-1-ylsulfonyl)phenylboronic acid

描述

4-(Azetidin-1-ylsulfonyl)phenylboronic acid is a useful research compound. Its molecular formula is C9H12BNO4S and its molecular weight is 241.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(Azetidin-1-ylsulfonyl)phenylboronic acid. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, exposure to dust, mist, gas, or vapours should be avoided due to potential respiratory irritation .

生物活性

4-(Azetidin-1-ylsulfonyl)phenylboronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biological applications. The azetidine and sulfonamide groups contribute to its pharmacological properties.

Antimicrobial Activity

Recent studies have shown that derivatives of phenylboronic acids, including this compound, exhibit significant antibacterial properties. These compounds have been tested against various strains of bacteria, particularly those resistant to conventional antibiotics.

Key Findings:

- Inhibition of β-lactamases: The compound has demonstrated inhibitory activity against class A carbapenemases (KPC-2) and class C cephalosporinases (AmpC), which are critical in the hydrolysis of β-lactam antibiotics. This property allows it to restore the efficacy of antibiotics like meropenem against resistant strains of Klebsiella pneumoniae and Pseudomonas aeruginosa .

- Synergistic Effects: In combination with β-lactam antibiotics, this compound showed synergistic effects, significantly lowering the fractional inhibitory concentration index (FICI) values below the threshold of 0.5, indicating strong synergy .

| Bacterial Strain | FICI Value (with Meropenem) | Activity |

|---|---|---|

| Klebsiella pneumoniae | < 0.5 | Synergistic |

| Pseudomonas aeruginosa | ~0.5 | Moderate synergy |

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Research indicates that boronic acids can inhibit proteasome activity, leading to cell cycle arrest in cancer cells.

Mechanism of Action:

- Proteasome Inhibition: Studies have shown that boronic acids can inhibit the proteasome, a critical component in regulating protein degradation within cells. This inhibition leads to the accumulation of pro-apoptotic factors and ultimately induces apoptosis in cancer cells .

Case Studies

-

Study on Antimicrobial Resistance:

A recent study evaluated the effectiveness of phenylboronic acid derivatives against clinical strains exhibiting resistance to multiple drugs. The results indicated that these compounds could effectively inhibit β-lactamase enzymes, restoring sensitivity to β-lactam antibiotics . -

Cancer Cell Line Testing:

In vitro tests on U266 cancer cell lines revealed that certain boronic acid derivatives could halt cell cycle progression at the G2/M phase, leading to significant growth inhibition. These findings suggest a promising avenue for developing new anticancer therapies based on boronic acid structures .

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C9H12BNO4S

- Molecular Weight : 241.1 g/mol

- CAS Number : 871329-68-9

This compound belongs to the family of boronic acids, which are known for their ability to form reversible covalent bonds with diols. This property is crucial for its applications in drug delivery and targeting.

1.1. Boronic Acid Polymers

Phenylboronic acid derivatives, including 4-(azetidin-1-ylsulfonyl)phenylboronic acid, have been incorporated into polymeric systems for drug delivery. These polymers exhibit stimuli-responsive behavior due to their interactions with diols, which allow for controlled release of therapeutic agents.

- Applications :

- Stimuli-responsive hydrogels : These materials can respond to changes in pH or specific biological environments, enhancing drug delivery efficiency.

- Scaffolds for tissue engineering : The dynamic nature of boronate esters allows for self-healing and adaptability, making them suitable for regenerative medicine applications .

1.2. Nanoparticle Systems

Research has demonstrated that nanoparticles decorated with phenylboronic acid can significantly improve drug targeting and uptake in cancer cells. For instance, chitosan nanoparticles modified with phenylboronic acid showed enhanced cellular uptake and deeper tumor penetration compared to non-decorated counterparts.

- Case Study :

Cancer Therapy

This compound has shown promise in the development of novel anticancer agents. Its sulfonamide group contributes to the compound's bioactivity, enhancing its efficacy against various cancer types.

2.1. Mechanism of Action

The mechanism involves the interaction of the boronic acid moiety with sialic acid residues overexpressed on cancer cell surfaces, facilitating selective targeting and internalization of therapeutic agents.

- Research Findings :

Protein Degradation

The compound serves as a building block for developing protein degraders, which are innovative therapeutics designed to selectively eliminate disease-causing proteins.

3.1. Mechanism and Applications

These protein degraders utilize the unique properties of boronic acids to target specific proteins for degradation through the ubiquitin-proteasome pathway.

- Potential Uses :

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Drug Delivery Systems | Stimuli-responsive polymers and nanoparticles | Enhanced drug targeting and release mechanisms |

| Cancer Therapy | Selective targeting of cancer cells | Improved efficacy in tumor growth inhibition |

| Protein Degradation | Building blocks for targeted protein degraders | Potential to modulate disease-causing proteins |

属性

IUPAC Name |

[4-(azetidin-1-ylsulfonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BNO4S/c12-10(13)8-2-4-9(5-3-8)16(14,15)11-6-1-7-11/h2-5,12-13H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOGLONDWRZETTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)(=O)N2CCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661207 | |

| Record name | [4-(Azetidine-1-sulfonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871329-68-9 | |

| Record name | B-[4-(1-Azetidinylsulfonyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871329-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Azetidine-1-sulfonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。